molecular formula C20H33NO2 B5140332 4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine

4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B5140332
M. Wt: 319.5 g/mol
InChI Key: YGEMUYHMWQTURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine is an organic compound with a complex structure that includes a piperidine ring, multiple ether linkages, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps. One common approach is to start with the preparation of the substituted phenol, followed by etherification to introduce the ethoxy groups. The final step involves the formation of the piperidine ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar structure but includes hydroxyl groups instead of the piperidine ring.

    1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-: Another structurally related compound with different functional groups.

Uniqueness

4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine is unique due to its combination of a piperidine ring and multiple ether linkages, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-16(2)19-6-5-18(4)20(15-19)23-14-13-22-12-11-21-9-7-17(3)8-10-21/h5-6,15-17H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEMUYHMWQTURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.